n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine
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Overview
Description
n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine is a compound of significant interest in the fields of chemistry and medicine
Preparation Methods
The synthesis of n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine involves several steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]benzoyl chloride with glycine in the presence of a base. The reaction conditions typically involve the use of solvents such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine involves its interaction with DNA. The compound’s bis(2-chloroethyl)amino groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This action is particularly effective in rapidly dividing cancer cells, making it a potent antitumor agent . The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine can be compared with other similar compounds such as:
These comparisons highlight the uniqueness of this compound in terms of its specific applications and potential advantages in therapeutic contexts.
Properties
CAS No. |
40068-30-2 |
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Molecular Formula |
C14H18Cl2N2O3 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(19)17-10-14(20)21/h1-4H,5-10H2,(H,17,19)(H,20,21) |
InChI Key |
FYUVXIXIDXUJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
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